molecular formula C14H20N4O B7016458 N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide

Cat. No.: B7016458
M. Wt: 260.33 g/mol
InChI Key: UFQIJJJRUUMGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide is a compound that features a piperidine ring substituted with an ethylpyrimidine group and a prop-2-enamide moiety

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-3-11-9-13(16-10-15-11)18-7-5-12(6-8-18)17-14(19)4-2/h4,9-10,12H,2-3,5-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQIJJJRUUMGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethylpyrimidine Group: The ethylpyrimidine group is introduced via a substitution reaction, where an ethyl group is added to the pyrimidine ring.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize the efficiency of each reaction step.

    Purification Processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-ethylpyrimidin-4-yl)piperidin-3-amine: This compound shares the piperidine and ethylpyrimidine moieties but lacks the prop-2-enamide group.

    N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide: This compound has a cyclopropanesulfonamide group instead of the prop-2-enamide moiety.

Uniqueness

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.